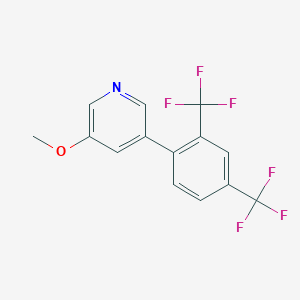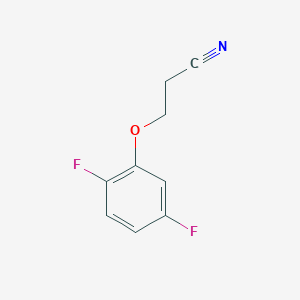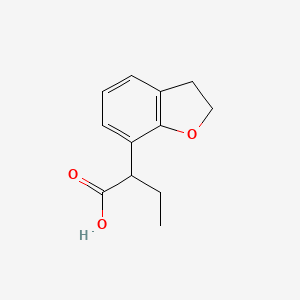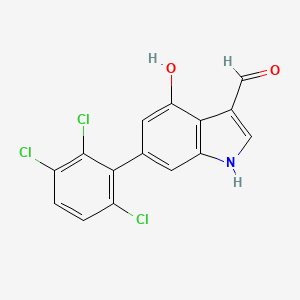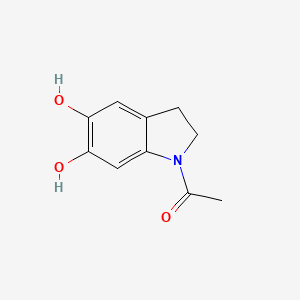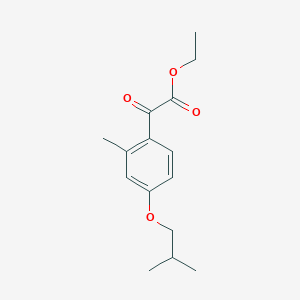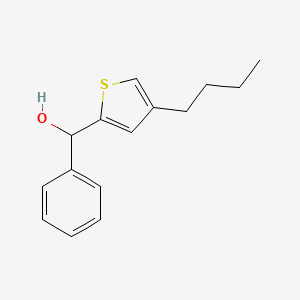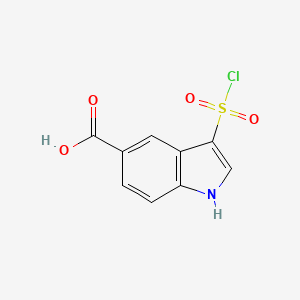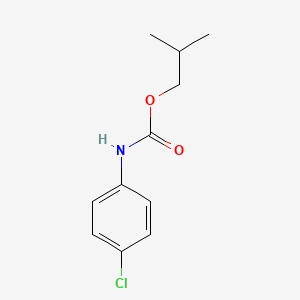
Isobutyl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl(4-chlorophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound features an isobutyl group attached to a 4-chlorophenyl ring, which is further connected to a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:
4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate
This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
Isobutyl(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 4-chlorophenol and isobutylamine.
Oxidation: Oxidative reactions can convert the isobutyl group to a carboxylic acid group.
Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: 4-chlorophenol and isobutylamine.
Oxidation: 4-chlorophenylcarbamic acid.
Substitution: Various substituted 4-chlorophenyl derivatives.
科学的研究の応用
Isobutyl(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
類似化合物との比較
Similar Compounds
Methyl(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of an isobutyl group.
Propyl(4-chlorophenyl)carbamate: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
Isobutyl(4-chlorophenyl)carbamate is unique due to its specific isobutyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-methylpropyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChIキー |
FHQIRRVWTVVEML-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


